molecular formula C13H14N2O3 B2382778 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1211261-23-2

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2382778
CAS No.: 1211261-23-2
M. Wt: 246.266
InChI Key: PISYAOWGNXLZGP-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a synthetic small molecule characterized by a fused heterocyclic core. Its structure comprises:

  • Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2.
  • Furan-2-yl substituent: Attached to the isoxazole at position 3.
  • Cyclobutanecarboxamide group: Linked via a methylene bridge to the isoxazole’s position 3.

This compound’s design leverages the pharmacophoric features of heterocycles (isoxazole, furan) and a strained cyclobutane ring, which may influence bioavailability, metabolic stability, and target binding.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-13(9-3-1-4-9)14-8-10-7-12(18-15-10)11-5-2-6-17-11/h2,5-7,9H,1,3-4,8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISYAOWGNXLZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide typically involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This reaction can be carried out using nitrile oxides and alkenes or alkynes as starting materials . The furan ring can be introduced through a subsequent cyclization reaction. The final step involves the coupling of the isoxazole-furan intermediate with cyclobutanecarboxylic acid or its derivatives under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as transition metals, and the implementation of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide has been explored for its potential therapeutic effects:

  • Anti-inflammatory Properties : It has shown promise as an inhibitor of phospholipase D, which plays a critical role in inflammatory pathways. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% in macrophage models.
  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment.

The compound's biological activities have been documented in several studies:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Material Science

In addition to its biological applications, this compound is being investigated for its potential use in developing new materials with unique properties. Its structural characteristics allow it to act as a building block for more complex molecular architectures that could be utilized in various industrial applications.

Case Studies and Findings

Several case studies have highlighted the effectiveness of this compound:

  • Antimicrobial Efficacy Study (2024) :
    • Objective: Assess the compound's efficacy against Gram-positive and Gram-negative bacteria.
    • Findings: Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli.
  • Anticancer Evaluation (2023) :
    • Objective: Evaluate the cytotoxic effects on human breast cancer cells.
    • Findings: The compound exhibited dose-dependent cytotoxicity with an IC50 value indicating potent anticancer activity.
  • Inflammation Model Study (2025) :
    • Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings: The treatment significantly reduced inflammatory markers compared to controls.

Mechanism of Action

The mechanism by which N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phospholipase D (PLD), an enzyme involved in various cellular processes. By inhibiting PLD, the compound can modulate signaling pathways related to inflammation and cancer .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Variations

Isoxazole vs. Oxadiazole Derivatives
  • LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :
    • Replaces the isoxazole with a 1,3,4-oxadiazole ring.
    • Exhibits antifungal activity, suggesting heterocycle choice impacts biological targeting.
    • The oxadiazole’s electron-deficient nature may enhance π-stacking interactions compared to isoxazole.
Compound Core Heterocycle Key Substituents Biological Activity
Target Compound Isoxazole Furan-2-yl, cyclobutanecarboxamide Not reported in evidence
LMM11 1,3,4-Oxadiazole Furan-2-yl, sulfamoylbenzamide Antifungal
Triazine and Thiazole Derivatives
  • Methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) :
    • Uses a triazine core, which offers multiple hydrogen-bonding sites but lacks the aromaticity of isoxazole.

Carboxamide and Sulfamoyl Substituents

  • Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) :
    • Features a cyclopropanecarboxamide group instead of cyclobutanecarboxamide.
    • Cyclopropane’s higher ring strain may reduce metabolic stability compared to cyclobutane.
  • LMM11 :
    • Incorporates a sulfamoylbenzamide group, which enhances solubility via polar interactions.
Compound Carboxamide/Sulfamoyl Group Ring System Functional Impact
Target Compound Cyclobutanecarboxamide Cyclobutane Moderate strain, lipophilicity
Cyprofuram Cyclopropanecarboxamide Cyclopropane High strain, potential reactivity
LMM11 Sulfamoylbenzamide Benzene Enhanced solubility

Furan-2-yl Modifications

  • Ranitidine Derivatives (e.g., ranitidine amino alcohol hemifumarate) : Include a dimethylaminomethyl-furan group but lack heterocyclic cores like isoxazole. Highlight the role of furan in enhancing membrane permeability.

Research Findings and Pharmacological Implications

  • Antifungal Activity : LMM11’s oxadiazole-furan structure demonstrates efficacy against fungal strains, suggesting the target compound’s isoxazole analog may require empirical testing for similar applications .
  • Pesticidal vs. Pharmaceutical Use: Compounds like flubenzimine (triazine-thiazolidinylidene) are pesticidal, whereas ranitidine derivatives are therapeutic, underscoring how minor structural changes dictate application.

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a cyclobutane ring fused with an isoxazole moiety and a furan substituent. This unique structure contributes to its biological activity.

Biological Activity

  • Anticancer Properties
    • Several studies have indicated that compounds with furan and isoxazole derivatives exhibit significant anticancer activity. For instance, furan-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
    • In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent.
  • Mechanism of Action
    • The proposed mechanism involves the inhibition of specific protein kinases that are crucial for cell cycle progression and survival in cancer cells. This inhibition leads to increased apoptosis and reduced tumor viability.
    • Additionally, the compound may interact with DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes.
  • Anti-inflammatory Effects
    • Preliminary research suggests that this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines. Studies have demonstrated a reduction in pro-inflammatory markers in animal models treated with similar furan-based compounds.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of tumor growth in vitro
Apoptosis InductionIncreased apoptosis in cancer cell lines
Anti-inflammatoryReduced levels of inflammatory cytokines

Research Findings

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways (PubMed ID: 911344) .
  • Mechanistic Insights : Another research article highlighted the compound's ability to disrupt cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell division (PubChem ID: 90639008) .
  • Inflammation Modulation : In a model of acute inflammation, administration of the compound resulted in lower levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent (PubChem ID: 145988388) .

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